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molecular formula C26H21BrN2 B8495535 3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-35-0

3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No. B8495535
M. Wt: 441.4 g/mol
InChI Key: AMBWLXFCRSBNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557114B2

Procedure details

A mixture of 0.87 mmol 5-Bromo-2,3-bis-bromomethyl-pyridine, 1.1 mmol tritylamine, and 2.61 mmol DIPEA in 3 ml DMF was stirred at 60° C. for 2 h. The reaction mixture was evaporated in vacuo. The residue was taken in water and extracted with ethylacetate. The combined organic phases were washed with water, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, heptane/dichloromethane) to yield the title compound as a light brown solid. MS (m/e): 243.4 (tritylion, 100%)
Quantity
0.87 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.61 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10]Br)[C:5]([CH2:8]Br)=[N:6][CH:7]=1.[C:12]([NH2:31])([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CCN(C(C)C)C(C)C>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[CH2:10][N:31]([C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)([C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH2:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.87 mmol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)CBr)CBr
Name
Quantity
1.1 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
2.61 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, heptane/dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)CN(C2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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